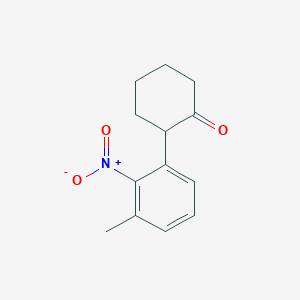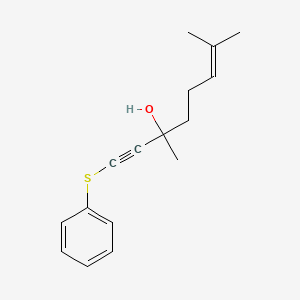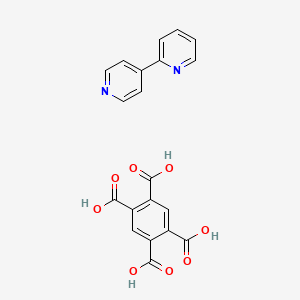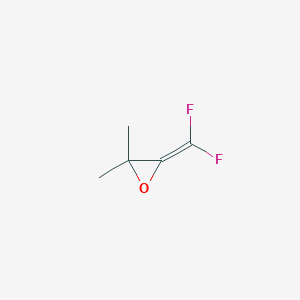
2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by a cyclohexanone ring substituted with a 3-methyl-2-nitrophenyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one typically involves the nitration of 3-methylphenylcyclohexanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or column chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Reduction of the nitro group: 2-(3-Methyl-2-aminophenyl)cyclohexan-1-one.
Reduction of the carbonyl group: 2-(3-Methyl-2-nitrophenyl)cyclohexanol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one largely depends on the specific application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Cyclohexenone: An enone with a cyclohexane ring and a double bond.
3-Methyl-2-cyclohexen-1-one: A similar compound with a methyl group and a double bond in the cyclohexane ring .
Uniqueness
2-(3-Methyl-2-nitrophenyl)cyclohexan-1-one is unique due to the presence of both a nitro group and a cyclohexanone ring, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a versatile compound in synthetic chemistry and various scientific applications .
Propriétés
Numéro CAS |
926640-81-5 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-(3-methyl-2-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15NO3/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h4-5,7,10H,2-3,6,8H2,1H3 |
Clé InChI |
QNQZBEHPNQQNPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CCCCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)






![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)

![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
